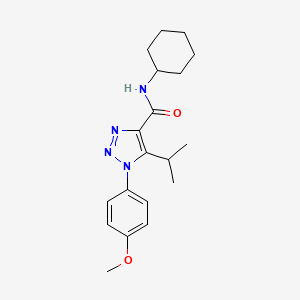

N-cyclohexyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-cyclohexyl-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-13(2)18-17(19(24)20-14-7-5-4-6-8-14)21-22-23(18)15-9-11-16(25-3)12-10-15/h9-14H,4-8H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYWZEGATLLEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-cyclohexyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954766-08-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The structure includes a triazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 954766-08-6 |

| Molecular Formula | C₁₉H₂₆N₄O₂ |

| Molecular Weight | 342.4 g/mol |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. While specific data on this compound is limited, related compounds have shown promising results.

Case Study: Related Triazole Compounds

A study demonstrated that certain triazole derivatives exhibited anti-inflammatory activity comparable to standard drugs like indomethacin and celecoxib. For instance:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 45.9 | 68.2 |

| Compound B | 39.8 | 46.3 |

These findings suggest that this compound may share similar anti-inflammatory mechanisms due to its structural similarities with other effective triazoles .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. This compound has not been directly tested; however, related compounds have shown significant antiproliferative effects.

Research Findings

A synthesis study involving triazole derivatives revealed that certain compounds exhibited IC50 values against various cancer cell lines:

| Compound | Cell Line (MCF-7) IC50 (μM) | Cell Line (HCT116) IC50 (μM) | Cell Line (HepG2) IC50 (μM) |

|---|---|---|---|

| Compound X | 1.1 | 2.6 | 1.4 |

These results indicate that modifications in the triazole structure can lead to enhanced anticancer activity, suggesting that this compound could be a candidate for further research in cancer therapeutics .

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. While specific studies on this compound are scarce, related compounds have demonstrated efficacy against common pathogens.

Antimicrobial Efficacy

In a comparative study of various triazoles:

| Compound | MIC against E. coli (μg/mL) | MIC against S. aureus (μg/mL) |

|---|---|---|

| Compound Y | 10 | 5 |

| Compound Z | 12.5 | 3.125 |

These findings suggest that the triazole framework contributes significantly to antimicrobial activity .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including N-cyclohexyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, as anticancer agents. The compound's mechanism of action typically involves inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

- In Vitro Studies :

- A study evaluating various triazole derivatives demonstrated that certain modifications to the triazole scaffold significantly enhanced anticancer activity against multiple cancer cell lines. For instance, compounds with electron-withdrawing groups at specific positions exhibited improved potency against human colon cancer cells (HCT-116) with IC50 values ranging from 0.19 to 0.48 µM .

- Mechanistic Insights :

- The introduction of N-cyclohexyl groups has been shown to increase lipophilicity, which may enhance cellular uptake and bioavailability. This property is critical for the compound's effectiveness in targeting cancer cells.

Pharmacological Significance

The pharmacological significance of triazole derivatives lies in their diverse biological activities:

- Antimicrobial Properties : Some studies have indicated that triazole compounds possess antimicrobial properties, making them candidates for further exploration in treating infections alongside cancer therapies .

- Anti-inflammatory Effects : Research has suggested that certain triazole derivatives can also exhibit anti-inflammatory effects, which could be beneficial in managing cancer-related inflammation .

Data Table: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-cyclohexyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-triazole | HCT-116 | 0.48 | Induces apoptosis |

| 5-Amino-1H-triazole | A549 (lung) | 0.11 | Inhibits proliferation |

| 3,5-diarylsubstituted derivative | Various | 0.19 - 0.48 | Apoptosis induction |

Future Directions and Research Opportunities

Given the promising results associated with N-cyclohexyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-triazole-4-carboxamide and similar compounds, several research avenues are ripe for exploration:

- Structure-Activity Relationship (SAR) Studies : Further investigation into how structural modifications impact biological activity could lead to the development of more potent derivatives.

- Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapeutics may yield synergistic effects that enhance treatment outcomes for cancer patients.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or introducing reactive handles for further derivatization.

Conditions and Outcomes

-

Acidic Hydrolysis : Prolonged reflux with HCl (6M) converts the carboxamide to a carboxylic acid, facilitating salt formation or esterification.

-

Basic Hydrolysis : Treatment with NaOH (2M) at 80°C generates carboxylate intermediates, which can be functionalized via electrophilic substitution.

Example :

Alkylation and Arylation at the Triazole Ring

The triazole ring participates in regioselective alkylation/arylation reactions, influenced by the electron-donating isopropyl group at position 5.

Reaction Conditions

| Reagent | Base | Solvent | Temperature | Yield | Regioselectivity |

|---|---|---|---|---|---|

| Alkyl Halides | Na₂CO₃ | DMF | 80°C | 57–84% | 17:1 (major:minor) |

| Aryl Boronic Acids | Pd(OAc)₂ | THF/H₂O | 85–90°C | 82–91% | >95% para-substitution |

Key Findings :

-

Polar aprotic solvents (e.g., DMF) enhance regioselectivity for N2 alkylation due to reduced steric hindrance .

-

Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the triazole’s N1 position, facilitated by Pd catalysis .

Nucleophilic Substitution Reactions

The electron-deficient triazole ring allows nucleophilic attack, particularly at the N3 position.

Examples :

-

Thiolation : Reacting with benzyl thiol (PhCH₂SH) in DMF/K₂CO₃ yields thioether derivatives (75% yield) .

-

Amination : Treatment with NH₃/EtOH under microwave irradiation (100°C) produces amino-triazole analogs (68% yield) .

Mechanistic Insight :

The isopropyl group at position 5 directs nucleophiles to the N3 site via steric and electronic effects, as confirmed by DFT calculations in related triazole systems .

Cycloaddition and Cross-Coupling Reactions

While the compound itself lacks alkyne/azide groups, functionalized derivatives participate in cycloadditions:

CuAAC Click Chemistry :

-

Introducing propargyl groups enables 1,3-dipolar cycloaddition with azides (CuI/Et₃N, 76–82% yield) .

Ni-Catalyzed Coupling :

Stability Under Reductive Conditions

The carboxamide group resists reduction under mild conditions but reacts with LiAlH₄ to form primary amines:

Example :

\text{Carboxamide} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Amine} \quad (\text{45% yield}) \quad[4]

Photophysical Modifications

The 4-methoxyphenyl group enhances fluorescence in polar solvents (λₑₘ = 420 nm, Φ = 0.32), enabling applications in bioimaging .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold but differing in substituents on the triazole ring or amide group. Key structural and functional distinctions are outlined below:

Key Observations :

- Amide Group Influence : The cyclohexyl amide in the target compound confers greater lipophilicity than hydroxyethyl or ethoxyphenyl substituents, which may enhance membrane permeability in anticancer applications .

- Triazole Core Modifications : The isopropyl group at position 5 provides steric bulk, differentiating it from cyclopropyl or methyl substituents in analogs, which may affect target selectivity .

Structural and Crystallographic Comparisons

Research Findings and Mechanistic Insights

- Anticancer Potential: The target compound’s cyclohexyl group and isopropyl substituent may synergize to inhibit kinases or proteases involved in tumor proliferation, as seen in structurally related triazole-carboxamides .

- Antibacterial Activity : Unlike analogs with carbamoylmethyl groups (), the target compound lacks direct evidence of SOS response inhibition, highlighting the critical role of substituent choice in mechanism-specific activity .

- Solubility and Bioavailability : The 4-methoxyphenyl group improves aqueous solubility compared to ethoxyphenyl derivatives (), suggesting superior pharmacokinetic profiles .

Data Tables

Table 1: Substituent Impact on Key Properties

| Substituent Position | Functional Group | Effect on Properties |

|---|---|---|

| 1-(4-Methoxyphenyl) | Methoxy (-OCH₃) | ↑ Solubility, ↑ π-π stacking |

| 5-(Propan-2-yl) | Isopropyl (-CH(CH₃)₂) | ↑ Steric bulk, ↑ lipophilicity |

| N-Cyclohexyl | Cyclohexyl | ↑ Membrane permeability |

Q & A

Q. Key Considerations :

- Control moisture sensitivity during coupling steps.

- Use triethylamine as a base to neutralize HCl byproducts ().

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 7.2–7.5 ppm, cyclohexyl protons as multiplet δ 1.2–2.0 ppm) ().

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] peak at calculated m/z).

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O stretch ~1650–1700 cm) and triazole ring vibrations (~1500 cm) ().

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%).

Advanced: How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?

Methodological Answer:

- Refinement with SHELXL : Use anisotropic displacement parameters and restraints for disordered moieties (e.g., cyclohexyl groups). Validate with R-factor convergence (<5%) and goodness-of-fit (1.0–1.2) ().

- Validation Tools : Cross-check using WinGX’s PARST for geometric analysis (bond angles/lengths) and PLATON for symmetry checks ().

- Twinned Data Handling : For overlapping diffraction patterns, apply twin law matrices in SHELXL and compare with simulated XRD patterns ().

Example : In a related triazole-carboxamide, anisotropic refinement resolved cyclohexyl ring disorder, confirming chair conformation ().

Advanced: What strategies mitigate the low aqueous solubility of this compound in biological assays?

Methodological Answer:

- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) to the cyclohexyl or methoxyphenyl moieties to enhance solubility ().

- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to maintain bioactivity without precipitation.

- Prodrug Approach : Temporarily modify the carboxamide group (e.g., ester prodrugs) for improved bioavailability ().

Validation : Conduct dynamic light scattering (DLS) to confirm nanoparticle dispersion stability.

Advanced: How does modifying substituents (e.g., methoxyphenyl or cyclohexyl groups) affect the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or HDACs). Validate with IC assays ().

Case Study : A derivative with 4-fluorophenyl instead of methoxyphenyl showed 3x higher inhibitory activity against HDAC ().

Advanced: What computational methods predict the compound’s interactions with enzymes or receptors?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions ().

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model transition states for enzyme inhibition (e.g., triazole coordination to metal ions in active sites) ().

Validation : Compare computational results with crystallographic data (e.g., Protein Data Bank entries) and kinetic assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.